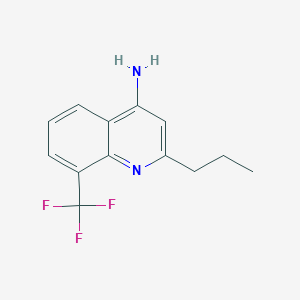

4-Amino-2-propyl-8-trifluoromethylquinoline

Description

Properties

CAS No. |

1189106-38-4 |

|---|---|

Molecular Formula |

C13H13F3N2 |

Molecular Weight |

254.25 g/mol |

IUPAC Name |

2-propyl-8-(trifluoromethyl)quinolin-4-amine |

InChI |

InChI=1S/C13H13F3N2/c1-2-4-8-7-11(17)9-5-3-6-10(12(9)18-8)13(14,15)16/h3,5-7H,2,4H2,1H3,(H2,17,18) |

InChI Key |

TYDSVTZDRKTYOS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Skraup Reaction-Based Synthesis from Fluorinated Anilines

One established approach to synthesize 2-propyl-8-trifluoromethylquinolines, including the amino-substituted derivatives, involves the Skraup reaction starting from trifluoromethylanilines. The method was revisited to accommodate poorly nucleophilic trifluoroanilines, which were converted into 2-propyltrifluoromethylquinolines by refluxing in butanol with p-chloranil or air as oxidants.

- Reaction Conditions : Refluxing trifluoroaniline derivatives with trans-hexenal in butanol under acidic conditions (12 N HCl), with air flow as an oxidant, typically for 8 hours.

- Workup : The reaction mixture is neutralized with KOH, extracted with dichloromethane, dried, and purified by silica gel chromatography.

- Yield : Approximately 52% for 2-propyl-8-trifluoromethylquinoline derivatives.

- Characterization : 1H-NMR confirms the structure with characteristic signals for propyl and aromatic protons.

This method allows the introduction of the propyl group at the 2-position and the trifluoromethyl group at the 8-position on the quinoline ring system.

Multi-Step Synthesis via Bromination, Cyanide Substitution, and Aminolysis

A patented industrial process outlines a three-step synthesis route starting from m-trifluoromethyl fluorobenzene, which is structurally related to the quinoline scaffold:

-

- Reagents: m-Trifluoromethyl fluorobenzene, glacial acetic acid, concentrated sulfuric acid, and dibromohydantoin (C5H6Br2N2O2).

- Conditions: Reflux with stirring for 5–7 hours.

- Product: 4-fluoro-2-methyl bromobenzene trifluoride with >98% purity.

- Yield: High, with efficient positional selectivity.

Cyanide Group Replacement (Cyanation)

- Reagents: Cuprous cyanide, quinoline as solvent.

- Conditions: Stirring and reflux for ~20 hours.

- Product: 4-fluoro-2-trifluoromethyl cyanobenzene.

- Yield: Approximately 80% based on starting bromide.

-

- Reagents: Liquefied ammonia, ethanol.

- Conditions: Heating at 120 °C for 8 hours in a sealed vessel.

- Product: 4-amino-2-trifluoromethyl cyanobenzene.

- Purification: Toluene washing/refining.

- Yield: Final product yield about 73–75% with purity >99%.

This method is notable for its use of commercially available reagents, relatively mild conditions, and high purity of the final product. It is scalable and suitable for industrial production due to its straightforward operation and minimal generation of hazardous waste.

Alternative Cyclization and Functionalization Approaches

Further synthetic strategies involve the preparation of trifluoromethylquinoline intermediates via cyclization of trifluoromethylenaminones or related precursors, followed by functional group transformations:

- Cyclization Attempts : Using Lewis acids (AlCl3, BF3–Et2O, TiCl4) failed initially, but polyphosphoric acid reflux yielded quinoline cores in moderate yields (~63%).

- Functionalization : Introduction of amino groups at the 4-position can be achieved via diazotization and substitution reactions starting from 3-aminoquinoline derivatives.

- Wittig Olefination and Epoxidation : For related derivatives, aldehyde intermediates were converted to propenyl and epoxypropyl trifluoromethylquinolines, which may serve as precursors or analogs in synthesis.

These methods, while more complex, offer routes to structural diversification around the trifluoromethylquinoline core.

Comparative Data Table of Preparation Methods

| Methodology | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) | Scale Suitability | Notes |

|---|---|---|---|---|---|---|

| Skraup Reaction from Trifluoroaniline | m-Trifluoromethylaniline, trans-hexenal | Reflux in butanol, HCl, air oxidant, 8 h | ~52 | Not specified | Laboratory | Direct quinoline formation, moderate yield |

| Bromination-Cyanation-Aminolysis (Patent) | m-Trifluoromethyl fluorobenzene | Dibromohydantoin bromination, CuCN cyanation, NH3 aminolysis | 73–75 (overall) | >99 | Industrial | High purity, scalable, low waste |

| Cyclization of Trifluoromethylenaminone | Difluorocarbenes, aniline | Polyphosphoric acid reflux, 24 h | ~63 | Not specified | Laboratory | Alternative cyclization route |

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-propyl-8-trifluoromethylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the amino group or other substituents on the quinoline ring.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-aminoquinoline derivatives in cancer therapy. For instance, a study synthesized and evaluated a series of 4-aminoquinoline-derived sulfonyl analogs for their cytotoxic effects against breast cancer cell lines (MDA-MB231, MDA-MB468, and MCF7). The results indicated that several compounds exhibited significant growth inhibition in cancer cells compared to non-cancerous cell lines, suggesting a promising therapeutic window for these derivatives .

Table 1: Cytotoxicity of 4-Aminoquinoline Derivatives on Breast Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | MDA-MB231 | 2.5 | 10 |

| Compound B | MDA-MB468 | 3.0 | 8 |

| Compound C | MCF7 | 1.8 | 12 |

Anti-inflammatory Properties

4-aminoquinoline derivatives have been identified as potential anti-inflammatory agents. A patent describes novel compounds that demonstrate effectiveness in reducing inflammation through inhibition of specific pathways involved in inflammatory responses . These compounds could be further explored for the treatment of chronic inflammatory diseases.

Antifungal Activity

The antifungal properties of derivatives synthesized from 4-amino-2-propyl-8-trifluoromethylquinoline have also been investigated. A study by Holla et al. synthesized triazole derivatives from quinoline precursors and tested them against Candida albicans. Certain compounds displayed notable antifungal activity, indicating that quinoline-based structures can be effective against fungal infections .

Table 2: Antifungal Activity of Quinoline Derivatives

| Compound ID | Activity Against Candida albicans | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | Yes | 0.5 µg/mL |

| Compound E | Yes | 0.3 µg/mL |

| Compound F | No | N/A |

Hybrid Pharmacophore Approach

The development of hybrid pharmacophores combining the quinoline structure with other bioactive moieties has shown promise in enhancing therapeutic efficacy. For example, sulfonamide derivatives linked to the quinoline scaffold have been reported to exhibit improved anticancer properties due to their ability to target multiple pathways simultaneously .

TLR Receptor Agonism

Another significant application involves the activation of Toll-like receptors (TLRs). Novel derivatives have been found to act as potent agonists for TLR7 and TLR8, which play crucial roles in immune response modulation. This property positions these compounds as potential candidates for immunotherapeutic strategies .

Mechanism of Action

The mechanism of action of 4-Amino-2-propyl-8-trifluoromethylquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, interfering with the activity of enzymes involved in various biological processes. Additionally, its trifluoromethyl group enhances its binding affinity to certain receptors, making it a potent bioactive molecule .

Comparison with Similar Compounds

Notes and Limitations

- The evidence lacks direct data on the target compound’s melting point, solubility, or bioactivity. Comparisons rely on structural analogs and inferred chemical principles.

- Further studies are needed to validate the impact of propyl and -CF₃ substituents on pharmacokinetics and target selectivity.

Biological Activity

4-Amino-2-propyl-8-trifluoromethylquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Amino-2-propyl-8-trifluoromethylquinoline belongs to the class of 4-aminoquinolines, which are known for their diverse pharmacological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving bioavailability and efficacy against various targets.

The biological activity of 4-aminoquinolines often involves interaction with specific molecular targets, including enzymes and receptors. These compounds can modulate cellular processes such as:

- Signal Transduction : Inhibition or activation of signaling pathways that regulate cell growth and apoptosis.

- Gene Expression : Alteration of transcription factors involved in tumor progression or infection responses.

- Metabolic Regulation : Interaction with metabolic pathways to enhance or inhibit cellular metabolism.

Anticancer Activity

Research indicates that derivatives of 4-aminoquinoline, including 4-amino-2-propyl-8-trifluoromethylquinoline, exhibit significant anticancer properties. A study evaluated various 4-aminoquinoline derivatives against breast cancer cell lines (MDA-MB231, MDA-MB468, MCF7) and found that certain compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells . The mechanism involved the induction of apoptosis and cell cycle arrest in cancer cells.

Table 1: Cytotoxicity of 4-Aminoquinoline Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB231 | 5.6 | Apoptosis induction |

| Compound B | MDA-MB468 | 17.3 | Cell cycle arrest |

| Compound C | MCF7 | 9.0 | Inhibition of proliferation |

Antimalarial Activity

The antimalarial potential of 4-aminoquinolines has been well-documented. For instance, a series of compounds based on this scaffold showed potent activity against Plasmodium falciparum, particularly strains resistant to traditional treatments like chloroquine. The lead molecules exhibited IC50 values significantly lower than that of chloroquine (IC50 = 382 nM), indicating their potential as effective alternatives in malaria treatment .

Table 2: Antimalarial Activity of Selected Compounds

| Compound Name | Strain Tested | IC50 (nM) | Reference |

|---|---|---|---|

| Compound D | CQ-resistant W2 | 5.6 | |

| Compound E | CQ-resistant W2 | 17.3 |

Case Studies

- Anticancer Efficacy : In a study examining the effects of various quinoline derivatives on breast cancer cell lines, it was found that specific modifications to the quinoline structure enhanced anticancer activity while reducing toxicity to non-cancerous cells . This highlights the importance of structural optimization in drug design.

- Antimalarial Development : Another study focused on the synthesis and evaluation of new 4-aminoquinoline analogs for their antimalarial properties. The findings suggested that modifications at the nitrogen position significantly affected both potency and pharmacokinetic profiles .

Q & A

Q. What are the common synthetic routes for 4-amino-2-propyl-8-trifluoromethylquinoline, and what challenges arise during purification?

Methodological Answer:

- Synthesis : A two-step approach is typically employed:

- Cyclization : React a substituted aniline with a trifluoromethyl-containing ketone under acidic conditions to form the quinoline core.

- Amination : Introduce the amino group via nucleophilic substitution or catalytic hydrogenation. For example, ethyl 4-(methylamino)-8-(trifluoromethyl)quinoline-3-carboxylate analogs are synthesized using reductive amination .

- Purification Challenges :

Q. How do structural modifications (e.g., propyl vs. methyl groups) impact solubility and stability in biological assays?

Methodological Answer:

- Solubility :

- Stability :

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data for 4-amino-2-propyl-8-trifluoromethylquinoline derivatives in enzyme inhibition assays?

Methodological Answer:

- Assay Optimization :

- Data Analysis :

- Use nonlinear regression models (e.g., GraphPad Prism) to account for Hill slopes >1, indicating cooperative binding. Cross-validate with SPR (surface plasmon resonance) for kinetic parameters () .

Q. How can computational modeling guide SAR studies for trifluoromethyl-substituted quinolines?

Methodological Answer:

- Docking Studies :

- Quantum Mechanics (QM) :

- Calculate electrostatic potential maps (Gaussian 09) to predict regioselectivity in electrophilic substitutions. For example, the 8-trifluoromethyl group deactivates the C5 position for further functionalization .

Q. What analytical techniques are critical for detecting trace impurities in scaled-up batches?

Methodological Answer:

- Techniques :

- Acceptance Criteria :

- Impurities ≤0.15% (ICH Q3A guidelines). Confirm absence of genotoxic impurities (e.g., alkylating agents) via Ames test .

Key Research Gaps

- Metabolic Pathways : Limited data on hepatic clearance mechanisms (e.g., glucuronidation vs. oxidation).

- In Vivo Efficacy : Requires PK/PD studies in rodent models to correlate plasma exposure with target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.